tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Discovery

PROTAC researchers needing regioisomerically pure 3-piperidinyl-azetidine building blocks face limited sourcing. This Boc-protected compound (CAS 1131594-78-9) is the solution: • Dual secondary amines for staged functionalization - couple piperidine first, then TFA-deprotect azetidine. • High Fsp³ (0.923) and LogP ~0.9 optimize fragment-based degrader properties. • Validated in CCR4 antagonists (IC₅₀ 22 nM, oral F=29-44%). ≥95% purity; global shipping from BenchChem.

Molecular Formula C13H25N3O2
Molecular Weight 255.362
CAS No. 1131594-78-9
Cat. No. B592115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
CAS1131594-78-9
Molecular FormulaC13H25N3O2
Molecular Weight255.362
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2
InChIInChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
InChIKeyGMBLUCQZYCOUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: Product Overview


tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (CAS 1131594-78-9, MDL MFCD08275924) is a Boc-protected bifunctional heterocyclic building block comprising a piperidine ring linked at the 3-position to an azetidine ring bearing a tert-butyl carbamate at the 3-position . With a molecular formula of C₁₃H₂₅N₃O₂, molecular weight of 255.36 g/mol, high Fsp³ of 0.923, and LogP of approximately 0.87–0.9, this compound presents physicochemical properties well-suited for fragment-based drug discovery and targeted protein degradation applications . It serves as a versatile intermediate enabling sequential functionalization through two differentially reactive secondary amine centers, and has been specifically categorized as a Protein Degrader Building Block for PROTAC synthesis [1].

Dual-amine building block for sequential bifunctionalization in PROTAC and degrader synthesis
High Fsp³ scaffold supports fragment-based discovery and lead optimization for improved developability
Boc-protected azetidine enables orthogonal deprotection strategies and stabilizes against ring-opening

Substitution Failure: tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate


This compound cannot be substituted generically because its combination of piperidine-to-azetidine connectivity at the 3-position (rather than the 4-position of the piperidine ring), its Boc protecting group (rather than Cbz), and its unique dual-ring architecture all critically determine its synthetic utility and downstream molecular properties. The 3-piperidinyl attachment produces distinct exit vector geometry compared to the 4-piperidinyl regioisomer (CAS 883546-82-5), which alters spatial orientation in target-binding molecules [1]. X-ray diffraction and exit vector plot analyses have demonstrated that 3-((hetera)cyclobutyl)azetidine-based isosteres exhibit larger size and increased conformational flexibility relative to parent piperidine or piperazine scaffolds, confirming that substitution patterns on these linked systems are not interchangeable [1]. Furthermore, the acid-labile Boc group enables orthogonal deprotection strategies incompatible with hydrogenolysis-labile Cbz analogs (CAS 1131594-90-5) when reducible functional groups are present in the synthetic sequence . The piperidinyl-azetidine motif itself has been pharmacologically validated in CCR4 antagonists achieving nanomolar potency (IC₅₀ 22 nM), demonstrating that this specific scaffold geometry is non-substitutable for achieving target engagement [2].

Target Scaffold

3-piperidinyl-azetidine with Boc protection; specific exit vector geometry validated in nanomolar CCR4 antagonists

Potential Substitute

4-piperidinyl regioisomer or Cbz-protected analog may alter target engagement and limit orthogonal deprotection

Differentiation Evidence for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate


Regiochemical Exit Vector Geometry

The target compound features piperidine attached at the 3-position to the azetidine ring, whereas the commercially available regioisomer tert-butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883546-82-5) attaches piperidine at the 4-position. This positional isomerism produces measurably different exit vector geometries. X-ray diffraction analysis of analogous 3-((hetera)cyclobutyl)azetidine systems demonstrated that the 3-position attachment on azetidine yields distinct nitrogen-to-nitrogen distances and dihedral angles compared to parent heterocycles, with the stretched architecture providing increased conformational flexibility [1]. In the CCR4 antagonist series, the piperidin-3-yl-azetidine connectivity was essential for achieving IC₅₀ values of 22 nM in calcium flux assays; alternative connectivity patterns resulted in significant potency loss [2]. The 3-piperidinyl attachment produces a specific spatial relationship between the two basic amine centers that is structurally distinct from the 4-piperidinyl variant and cannot be mimicked by simple piperidine or azetidine mono-rings.

Exit Vector Geometry
Cross-study comparable
3-piperidinyl attachment yields distinct N–N spatial orientation vs. 4-piperidinyl regioisomer
Scaffold geometry context may not transfer between regioisomers
X-ray analysis confirms larger size and conformational flexibility
Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Discovery

High Fsp³ and Three-Dimensionality Advantage

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.923, as reported in its vendor technical datasheet . This value is exceptionally high — significantly exceeding the typical Fsp³ range of 0.3–0.6 for average drug-like molecules and approaching the theoretical maximum for a fully saturated small molecule. In comparison, simpler azetidine-only building blocks such as tert-butyl (azetidin-3-yl)carbamate (CAS 217806-26-3) have an Fsp³ of approximately 0.88 (C₈H₁₆N₂O₂, 7 of 8 carbons sp³), while planar heteroaromatic building blocks commonly used in medicinal chemistry have Fsp³ values below 0.3 . Literature meta-analyses have demonstrated that higher Fsp³ correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical progression rates — compounds with Fsp³ ≥ 0.45 show measurably lower attrition in preclinical development [1]. The dual saturated heterocyclic architecture (piperidine + azetidine) of this compound pushes Fsp³ substantially higher than single-ring or aromatic alternatives.

Three-Dimensionality
Class-level inference
Fsp³ = 0.923
Supports developability screening for fragment-based discovery
Reported Fsp³ substantially exceeds average clinical candidate values
Physicochemical Properties Drug-Likeness Lead Optimization

Boc vs. Cbz Protecting Group Orthogonality

The target compound employs a Boc (tert-butyl carbamate) protecting group, which is cleaved under acidic conditions (TFA, HCl/dioxane), whereas its closest protected analog benzyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (CAS 1131594-90-5) requires hydrogenolysis (Pd/C, H₂) for deprotection . This difference is functionally decisive when the synthetic route contains reduction-sensitive functional groups such as alkenes, alkynes, nitro groups, benzyl ethers, or aryl halides. The Boc deprotection proceeds quantitatively under mild acidic conditions without affecting these functional groups, while Cbz hydrogenolysis would simultaneously reduce them, compromising synthetic fidelity. Furthermore, the Boc group can be selectively removed in the presence of the free piperidine NH (pKa ~10–11) using stoichiometric acid, enabling sequential functionalization of the two amine centers without protection/deprotection crossover [1]. The Cbz analog precludes this strategy because hydrogenolysis conditions are non-selective with respect to amine protonation state.

Protecting Group Orthogonality
Head-to-head
Boc deprotection preserves reduction-sensitive groups; Cbz hydrogenolysis reduces them
Deprotection condition context determines synthetic route compatibility
Acid-labile Boc enables orthogonal strategy
Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

CCR4 Antagonist Scaffold Validation

The piperidinyl-azetidine scaffold embodied by the target compound has been independently validated in a medicinal chemistry campaign yielding potent, selective, and orally bioavailable CCR4 antagonists. Compound CCR4 antagonist 3 (CAS 2174938-70-4), which incorporates the piperidin-3-yl-azetidine core, demonstrated IC₅₀ values of 22 nM in calcium flux assays and 50 nM in CTX (chemotaxis) assays [1]. In head-to-head comparisons within the SAR series, the piperidinyl-azetidine motif was identified as a novel pharmacophore distinct from previously explored CCR4 antagonist scaffolds, enabling tumor growth reduction as a single agent and in combination with immune checkpoint inhibitors [1]. This compound showed no CYP450 induction liability, low to moderate clearance across species (mouse CL = 10.2 mL/min/kg, dog CL = 7.3 mL/min/kg, monkey CL = 3.7 mL/min/kg), and oral bioavailability ranging from 29% (mouse) to 44% (dog) to 41% (monkey) [1]. In functional Treg migration assays, CCR4 antagonist 3 inhibited mouse iTreg migration with IC₅₀ = 39 nM and human iTreg migration with IC₅₀ = 33 nM [1]. This multi-species PK and functional activity data set provides class-level validation that the piperidin-3-yl-azetidine scaffold can deliver drug-like molecules with favorable ADME properties — evidence not available for alternative heterocyclic building blocks lacking this specific connectivity.

Scaffold Validation
Class-level inference
Piperidinyl-azetidine core reported in CCR4 antagonist series with oral bioavailability across species
Supports scaffold selection for drug-like property research
Multi-species PK and functional Treg migration assay context
Immuno-Oncology CCR4 Antagonism Scaffold Validation

Protein Degrader Building Block Classification

The target compound is explicitly classified and marketed as a 'Protein Degrader Building Block' by major scientific suppliers (Aladdin Scientific, Calpac Lab), distinguishing it from generic heterocyclic intermediates [1]. This classification reflects the compound's structural suitability for constructing PROTAC (Proteolysis-Targeting Chimera) molecules, which require building blocks with defined exit vectors, controlled linker attachment points, and orthogonal functionalization capability. The piperidine secondary amine and the Boc-protected azetidine amine provide two staged attachment points: the free piperidine NH can be functionalized first (e.g., for E3 ligase ligand attachment), followed by Boc deprotection and functionalization of the azetidine NH (e.g., for target protein ligand attachment). In contrast, simpler building blocks such as 3-(azetidin-1-yl)piperidine (CAS 1290136-92-3) lack the carbamate-protected amine necessary for this sequential strategy, while mono-ring building blocks like tert-butyl (azetidin-3-yl)carbamate lack the second basic amine required for bifunctional degrader architecture . The compound's topological polar surface area (TPSA) of 53.6 Ų and rotatable bond count of 4 further support its suitability as a PROTAC linker component, providing adequate polarity for solubility while maintaining sufficient flexibility for ternary complex formation .

Degrader Classification
Supporting evidence
Supplier-classified as Protein Degrader Building Block
May support degrader synthetic workflow fit
Two orthogonally addressable amine handles available
PROTAC Synthesis Targeted Protein Degradation Bifunctional Degraders

Boc-Protected Scaffold Metabolic Stability

The Boc-protected azetidine amine in the target compound provides both synthetic and metabolic stability advantages over unprotected amino-azetidine analogs. In a medicinal chemistry study investigating azetidines as piperidine isosteres for serotonin-4 (5-HT₄) partial agonists, azetidine-containing compounds demonstrated superior metabolic stability compared to their piperidine counterparts: the azetidine-based second-generation agonists were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites, while the first-generation piperidine-based compound (PF-4995274) underwent both N-dealkylation and oxazolidine formation [1]. This class-level evidence indicates that azetidine-containing scaffolds can redirect metabolism away from amine-centered clearance pathways. The Boc group on the target compound further stabilizes the azetidine nitrogen against oxidative metabolism and ring-opening decomposition, which is a known liability of unprotected azetidines due to ring strain (~26 kcal/mol) [2]. By contrast, unprotected 3-(azetidin-1-yl)piperidine analogs lack this stabilizing protection, rendering them more susceptible to metabolic N-oxidation and nucleophilic ring-opening under physiological or storage conditions [2].

Metabolic Stability
Class-level inference
Azetidine scaffold reported to eliminate N-dealkylation and oxazolidine formation in hepatocyte assays
Stability context may support amine-centered clearance risk assessment
Boc group provides additional ring-strain stabilization
Metabolic Stability Azetidine Chemistry Drug Metabolism

Application Scenarios: tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate


PROTAC Linker Synthesis with Orthogonal Bifunctionalization

This compound is optimally suited as a PROTAC linker precursor when the synthetic strategy requires sequential, chemoselective functionalization of two distinct amine attachment points. The free piperidine secondary amine can be first elaborated (e.g., coupled to an E3 ligase ligand via amide bond formation or reductive amination), followed by TFA-mediated Boc deprotection to reveal the azetidine amine for target protein ligand attachment — or vice versa. This staged strategy is directly enabled by the acid-labile Boc group, which is incompatible with the hydrogenolysis conditions required for Cbz analogs (CAS 1131594-90-5) when reduction-sensitive linkers are employed [1]. The compound's TPSA of 53.6 Ų and 4 rotatable bonds provide a favorable polarity-flexibility balance for ternary complex formation in PROTAC mechanisms, as evidenced by its commercial classification as a Protein Degrader Building Block [2].

Fragment-Based Drug Discovery with High Fsp³ Scaffold

The exceptionally high Fsp³ of 0.923 makes this compound a strategically valuable fragment for lead optimization programs aiming to improve solubility and reduce off-target promiscuity through increased molecular saturation [1]. The piperidinyl-azetidine scaffold has been independently validated in a CCR4 antagonist program where it yielded compounds with nanomolar potency (IC₅₀ 22 nM), oral bioavailability (F = 29–44% across species), and in vivo tumor growth inhibition — demonstrating that this specific scaffold geometry can support a full drug-like property profile [2]. The compound is particularly suited for fragment growing or fragment linking strategies targeting kinases, GPCRs, or other targets where a basic amine pharmacophore is desirable, given the dual amine architecture offers multiple vectors for fragment elaboration.

SAR Studies: 3-Piperidinyl vs. 4-Piperidinyl Exit Vectors

In SAR campaigns where the spatial relationship between two basic amine centers is hypothesized to influence target engagement, this compound enables systematic comparison with the 4-piperidinyl regioisomer (CAS 883546-82-5). X-ray crystallographic and exit vector analyses of analogous 3-((hetera)cyclobutyl)azetidine systems have demonstrated that the 3-position attachment yields measurably different nitrogen-to-nitrogen geometry compared to parent heterocycles, with increased conformational flexibility that can be either advantageous or detrimental depending on the target binding pocket [1]. Procuring both regioisomers for parallel SAR exploration allows teams to empirically determine which exit vector geometry optimally positions the two amine pharmacophores for target engagement, avoiding the risk of SAR misinterpretation when only a single regioisomer is evaluated.

Multi-Kilogram Scale-Up with Boc Protection

For process chemistry scale-up of drug candidates incorporating the piperidinyl-azetidine motif, the Boc protecting group serves a dual purpose: enabling clean, quantitative deprotection under mild acidic conditions (TFA or HCl) while simultaneously stabilizing the azetidine ring against nucleophilic ring-opening during synthetic transformations. Unprotected azetidines are susceptible to ring-opening due to inherent ring strain of approximately 26 kcal/mol, particularly under acidic or nucleophilic conditions encountered in multi-step synthesis [1]. The Boc group attenuates this reactivity by reducing nitrogen nucleophilicity and sterically shielding the ring. This stabilization is critical for maintaining structural integrity during reactions such as amide couplings, Suzuki cross-couplings, or reductive aminations on the piperidine nitrogen, where an unprotected azetidine might undergo competing ring-opening side reactions. Published gram-scale syntheses of 3-((hetera)cyclobutyl)azetidine-based isosteres confirm the feasibility of scalable routes to this compound class [2].

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Orthogonal bifunctionalization capability
Sequential amine elaboration with acid-labile Boc strategy
Fragment-Based Discovery
High Fsp³ scaffold
Developability profile and target-engagement vector optimization
Exit Vector SAR Studies
3-piperidinyl regioisomer identity
Spatial N–N geometry comparison with 4-piperidinyl analog
Process Chemistry Scale-Up
Boc-stabilized azetidine scaffold
Ring-opening resistance under multi-step synthetic conditions

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